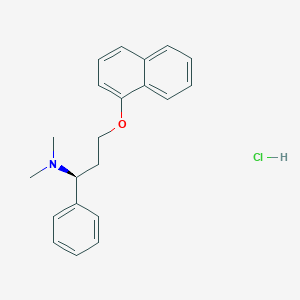

Dapoxetine hydrochloride

概要

説明

ダポキセチン塩酸塩は、選択的セロトニン再取り込み阻害薬(SSRI)であり、主に18~64歳の男性の早漏治療に使用されます。 当初は抗うつ薬として開発されましたが、体内からの迅速な吸収と排泄により、射精の遅延に効果があることが判明しました .

2. 製法

合成経路と反応条件: ダポキセチン塩酸塩の合成には、いくつかの段階があります。最初の原料である3-クロロプロピオフェノンとナフトールは、(S)-tert-ブチルスルフィニルアミドの存在下で縮合反応を起こします。次に、中間生成物は、ボラン(BH3)などの還元剤を使用して還元されます。 その後、生成物は脱保護、メチル化、最後に塩形成反応が行われて、ダポキセチン塩酸塩が生成されます .

工業的生産方法: ダポキセチン塩酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。このプロセスでは、穏和な反応条件、簡単な操作、高価な重金属触媒の使用を避けています。 この方法により、高収率で高純度の製品が得られるため、工業用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine hydrochloride involves several steps. The initial raw materials, 3-chloropropiophenone and naphthol, undergo a condensation reaction in the presence of (S)-tert-butanesulfinyl amide. The intermediate product is then reduced using a reducing agent such as borane (BH3). Following this, the product undergoes deprotection, methylation, and finally, a salification reaction to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple operations, and avoids the use of expensive heavy metal catalysts. This method ensures high product yield and purity, making it suitable for industrial applications .

化学反応の分析

反応の種類: ダポキセチン塩酸塩は、以下の化学反応など、さまざまな化学反応を起こします。

酸化: この化合物は酸化されてダポキセチン-N-オキシドを形成します。

還元: 還元反応により、合成中の中間生成物が変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: ボラン(BH3)などの還元剤が使用されます。

主要な生成物:

ダポキセチン-N-オキシド: 酸化反応で生成されます。

デスメチルダポキセチン: 還元反応の生成物.

4. 科学研究への応用

ダポキセチン塩酸塩は、科学研究に以下のような応用があります。

化学: 新しい合成方法の開発と、分析研究における基準化合物として使用されます。

生物学: セロトニンの再取り込みに対する影響と、セロトニン関連の他の障害の治療における可能性について研究されています。

医学: 主に早漏の治療に使用されます。また、うつ病や不安などの他の疾患の治療における可能性についても調査されています。

科学的研究の応用

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE. Numerous studies have demonstrated its efficacy in prolonging intravaginal ejaculatory latency time (IELT) and improving patient satisfaction.

Efficacy Data:

- A meta-analysis involving seven randomized controlled trials (RCTs) with a total of 8,039 patients showed that dapoxetine significantly improved IELT compared to placebo. The risk ratio for improvement in patient global impression of change (PGIC) was reported at 2.14 (95% CI = 1.90–2.42; P < 0.00001) for dapoxetine compared to placebo .

- In clinical trials, dapoxetine dosages of 30 mg and 60 mg resulted in significant improvements in IELT, with the 60 mg dosage showing superior outcomes .

Table 1: Summary of Clinical Trials on Dapoxetine

| Study | Sample Size | Dapoxetine Dosage | IELT Improvement | Adverse Events |

|---|---|---|---|---|

| McMahon et al. (2012) | 1067 | 30 mg / 60 mg | 2.7 - 3.1 fold increase | Mild nausea, headache |

| Buvat et al. (2012) | 1162 | 30 mg / 60 mg | Significant vs placebo | Mild dizziness, insomnia |

| Pryor et al. (2014) | 5293 | On-demand use | Higher IELT with 60 mg | Nausea, diarrhea |

Safety Profile

Dapoxetine has been found to have a favorable safety profile, with most adverse events being mild and transient. Commonly reported side effects include nausea, dizziness, and headache . The incidence of adverse events increases with higher dosages; however, they remain manageable and do not typically lead to discontinuation of therapy .

Table 2: Common Adverse Events Associated with Dapoxetine

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | 20 |

| Dizziness | 15 |

| Headache | 10 |

| Diarrhea | 8 |

Pharmacokinetics

Dapoxetine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within one to two hours. Its elimination half-life ranges from approximately 19 hours, allowing for once-daily dosing when necessary.

Pharmacokinetic Data:

- The lowest limit of quantification (LLOQ) for dapoxetine in plasma was determined to be as low as 2 ng/mL using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS), demonstrating the sensitivity and reliability of current analytical methods .

Case Studies and Real-World Evidence

Several case studies have illustrated the real-world effectiveness of dapoxetine in treating PE:

- Case Study A: A 34-year-old male reported an IELT improvement from an average of 1 minute to over 5 minutes after starting dapoxetine at a dosage of 60 mg taken prior to sexual activity.

- Case Study B: A cohort study involving men with both PE and erectile dysfunction showed that dapoxetine improved sexual satisfaction scores significantly when combined with phosphodiesterase type-5 inhibitors.

作用機序

ダポキセチン塩酸塩は、セロトニン輸送体を阻害することにより作用します。これにより、シナプス後間隙におけるセロトニンの作用が増強され、射精が遅延します。 脊髄と脳領域を含む中枢射精神経回路は、セロトニンレベルの影響を受ける高度に相互接続されたネットワークを形成します .

類似化合物:

フルオキセチン: 主に抗うつ薬として使用される別のSSRI。

セルタリン: うつ病、不安、その他の障害に使用されるSSRI。

パロキセチン: うつ病、不安、その他の疾患に使用されるSSRI

ダポキセチン塩酸塩の独自性: 他のSSRIとは異なり、ダポキセチン塩酸塩は迅速に吸収され、排泄されるため、早漏の治療におけるオンデマンドで使用できます。 その速効性により、うつ病や不安の長期治療に使用される典型的な他のSSRIとは異なります .

類似化合物との比較

Fluoxetine: Another SSRI used primarily as an antidepressant.

Sertraline: An SSRI used for depression, anxiety, and other disorders.

Paroxetine: An SSRI used for depression, anxiety, and other conditions

Uniqueness of Dapoxetine Hydrochloride: Unlike other SSRIs, this compound is rapidly absorbed and eliminated, making it suitable for on-demand use in treating premature ejaculation. Its fast-acting property distinguishes it from other SSRIs, which are typically used for long-term treatment of depression and anxiety .

生物活性

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of premature ejaculation (PE). It is unique among SSRIs due to its pharmacokinetic profile, which allows for rapid absorption and elimination, making it suitable for on-demand use. This article delves into the biological activity of dapoxetine, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

Dapoxetine acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, enhancing serotonergic activity in the central nervous system. This mechanism is crucial for delaying ejaculation. The pharmacokinetics of dapoxetine are characterized by:

- Rapid Absorption : Peak plasma concentrations are reached within approximately 1 hour post-administration.

- Half-Life : The initial half-life is around 1.4 hours, with a terminal half-life of approximately 18.7 hours for the 30 mg dose and 21.9 hours for the 60 mg dose .

- Metabolism : Dapoxetine is extensively metabolized in the liver via cytochrome P450 isoenzymes CYP3A4 and CYP2D6, with excretion primarily through urine .

Clinical Efficacy

Numerous randomized controlled trials (RCTs) have established the efficacy of dapoxetine in treating PE. A meta-analysis encompassing seven RCTs with over 8,000 patients demonstrated significant improvements in intravaginal ejaculatory latency time (IELT) and patient global impression of change (PGIC) when compared to placebo .

Summary of Key Findings

| Study Type | Dapoxetine Dosage | IELT Improvement (minutes) | PGIC Improvement | Adverse Events (%) |

|---|---|---|---|---|

| Double-blind RCT | 30 mg | 1.8 | RR = 2.01 | 34.4 |

| Double-blind RCT | 60 mg | 2.3 | RR = 2.26 | 47.0 |

| Placebo | - | 1.1 | - | 20.7 |

Safety Profile

Dapoxetine is generally well-tolerated, with most adverse events being mild and transient. Commonly reported side effects include:

- Nausea

- Dizziness

- Headache

- Diarrhea

- Insomnia

The incidence of adverse events was higher in patients treated with dapoxetine compared to placebo, particularly at the higher dosage of 60 mg . However, no new safety concerns were identified in recent studies.

Case Studies

Several case studies have highlighted dapoxetine's effectiveness in diverse populations:

- Chinese Population Study : A study evaluating dapoxetine on demand in Chinese men showed an overall effectiveness rate of 88.2% with the 30 mg dosage and 55.7% in patients who escalated to the 60 mg dosage after initial failure .

- Long-term Efficacy : In a long-term follow-up study, patients maintained significant improvements in IELT and PGIC over a period of up to six months, suggesting sustained efficacy beyond initial treatment phases .

特性

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119356-77-3 (Parent) | |

| Record name | Dapoxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20926531 | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129938-20-1 | |

| Record name | Dapoxetine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。